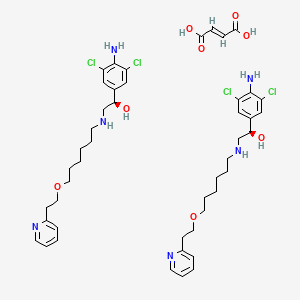
Picumeterol fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picumeterol fumarate is a potent and selective beta2-adrenoceptor agonist. It is primarily used as a bronchodilator to treat respiratory conditions such as asthma. The compound is known for its ability to produce long-lasting relaxation of airway smooth muscles both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of picumeterol fumarate involves several steps, starting from the preparation of the intermediate compounds. The key steps include:
Formation of the intermediate: The initial step involves the preparation of the intermediate compound, which is then subjected to further reactions.
Coupling Reaction: The intermediate is then coupled with another compound to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The reactions are carried out in large reactors under controlled conditions.
Continuous Processing: Some steps may be performed continuously to enhance efficiency and reduce production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Picumeterol fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Catalysts such as palladium on carbon are used to facilitate certain reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Picumeterol fumarate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study beta2-adrenoceptor agonists and their interactions with receptors.
Biology: The compound is used in studies involving airway smooth muscle relaxation and its effects on respiratory function.
Medicine: this compound is investigated for its potential therapeutic effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: The compound is used in the development of inhalation therapies and other pharmaceutical formulations
Mechanism of Action
Picumeterol fumarate exerts its effects by binding to beta2-adrenergic receptors on the surface of airway smooth muscle cells. This binding activates the receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of airway smooth muscles, thereby improving airflow and reducing symptoms of respiratory conditions .
Comparison with Similar Compounds
Salmeterol: Another long-acting beta2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.
Formoterol: A beta2-adrenoceptor agonist with a rapid onset of action and long duration of effect.
Indacaterol: A once-daily beta2-adrenoceptor agonist used for the treatment of chronic obstructive pulmonary disease.
Uniqueness of Picumeterol Fumarate: this compound is unique due to its high potency and selectivity for beta2-adrenergic receptors. It has a longer duration of action compared to some other beta2-adrenoceptor agonists, making it a valuable option for long-term management of respiratory conditions .
Properties
CAS No. |
130641-37-1 |
|---|---|
Molecular Formula |
C25H33Cl2N3O6 |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H29Cl2N3O2.C4H4O4/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17;5-3(6)1-2-4(7)8/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-;/m0./s1 |
InChI Key |
CQMPZSFGXMINHJ-WNGBCCIYSA-N |
SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O.C(=CC(=O)O)C(=O)O |
Synonyms |
GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















